

# (-)-Isomenthone solubility in different organic solvents

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## Compound of Interest

Compound Name: (-)-Isomenthone

Cat. No.: B049636

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An In-depth Technical Guide to the Solubility of **(-)-Isomenthone** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **(-)-isomenthone** in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize isomenthone in their work. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and visualizes relevant workflows.

## Introduction to (-)-Isomenthone

**(-)-Isomenthone** is a naturally occurring monoterpene and a stereoisomer of menthone. It is found in the essential oils of various plants, including those of the *Mentha* species.<sup>[1]</sup> Its characteristic minty and herbal aroma makes it a valuable ingredient in the flavor and fragrance industries.<sup>[2]</sup> In the pharmaceutical and drug development sectors, **(-)-isomenthone** is of interest for its potential biological activities, including its role as an antimicrobial agent.<sup>[3]</sup> A thorough understanding of its solubility in different organic solvents is crucial for its extraction, purification, formulation, and application in various research and commercial settings.

## Solubility of (-)-Isomenthone

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. For **(-)-isomenthone**, a lipophilic molecule, solubility is

generally high in nonpolar and moderately polar organic solvents, while it is limited in highly polar solvents like water.

It is important to note that while the following quantitative data was reported for (+)-isomenthone, the solubility of enantiomers, such as (+) and **(-)-isomenthone**, is identical in achiral solvents. Therefore, the data presented is a reliable guide for the solubility of **(-)-isomenthone**.

## Quantitative Solubility Data

The following table summarizes the solubility of (+)-isomenthone in a wide range of organic solvents at 25°C.

| Solvent                   | Solubility (g/L) at 25°C[4] |
|---------------------------|-----------------------------|
| Acetonitrile              | 1569.71                     |
| Acetone                   | 963.8                       |
| Acetic Acid               | 802.6                       |
| n-Butanol                 | 841.03                      |
| sec-Butanol               | 728.07                      |
| tert-Butanol              | 930.7                       |
| 2-Butoxyethanol           | 400.65                      |
| n-Butyl Acetate           | 820.24                      |
| 2-Butanone                | 735.64                      |
| Chlorobenzene             | 923.21                      |
| Chloroform                | 3748.49                     |
| Cyclohexane               | 553.37                      |
| Cyclohexanone             | 1476.44                     |
| Cyclopentanone            | 1365.62                     |
| 1,2-Dichloroethane        | 1015.43                     |
| Dichloromethane           | 2468.1                      |
| Diethyl Ether             | 804.99                      |
| Dimethyl Carbonate        | 132.36                      |
| Dimethylformamide (DMF)   | 633.34                      |
| Dimethyl Sulfoxide (DMSO) | 438.02                      |
| 1,4-Dioxane               | 1513.72                     |
| Ethanol                   | 1095.96                     |
| 2-Ethoxyethanol           | 329.39                      |

|                                |         |
|--------------------------------|---------|
| Ethyl Acetate                  | 604.97  |
| Ethylbenzene                   | 290.73  |
| Ethyl Formate                  | 591.03  |
| Ethylene Glycol                | 88.65   |
| Formamide                      | 221.93  |
| Formic Acid                    | 174.59  |
| n-Heptane                      | 245.12  |
| n-Heptanol                     | 368.67  |
| n-Hexane                       | 282.24  |
| n-Hexanol                      | 864.17  |
| Isobutanol                     | 669.03  |
| Isobutyl Acetate               | 285.64  |
| Isopentanol                    | 648.11  |
| Isopropyl Acetate              | 370.69  |
| Isopropanol                    | 1095.65 |
| Methanol                       | 1191.95 |
| Methyl Acetate                 | 621.3   |
| Methyl Isobutyl Ketone (MIBK)  | 381.32  |
| 2-Methoxyethanol               | 634.82  |
| N-Methyl-2-pyrrolidone (NMP)   | 779.9   |
| Methyl tert-Butyl Ether (MTBE) | 662.69  |
| n-Octane                       | 86.11   |
| n-Octanol                      | 401.89  |
| n-Pentanol                     | 468.34  |

|                       |         |
|-----------------------|---------|
| 2-Pentanone           | 613.01  |
| n-Pentyl Acetate      | 426.69  |
| n-Propanol            | 885.75  |
| n-Propyl Acetate      | 406.5   |
| Propionic Acid        | 600.85  |
| Propylene Glycol      | 170.63  |
| 2-Propoxyethanol      | 736.24  |
| Tetrachloromethane    | 634.7   |
| Tetrahydrofuran (THF) | 2079.79 |
| Toluene               | 522.31  |
| Transcutol            | 1099.98 |
| Water                 | 1.5     |
| o-Xylene              | 303.72  |
| m-Xylene              | 333.73  |
| p-Xylene              | 396.14  |

## Experimental Protocols for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.<sup>[5]</sup> The following protocol is a generalized procedure for determining the solubility of **(-)-isomenthone** in an organic solvent.

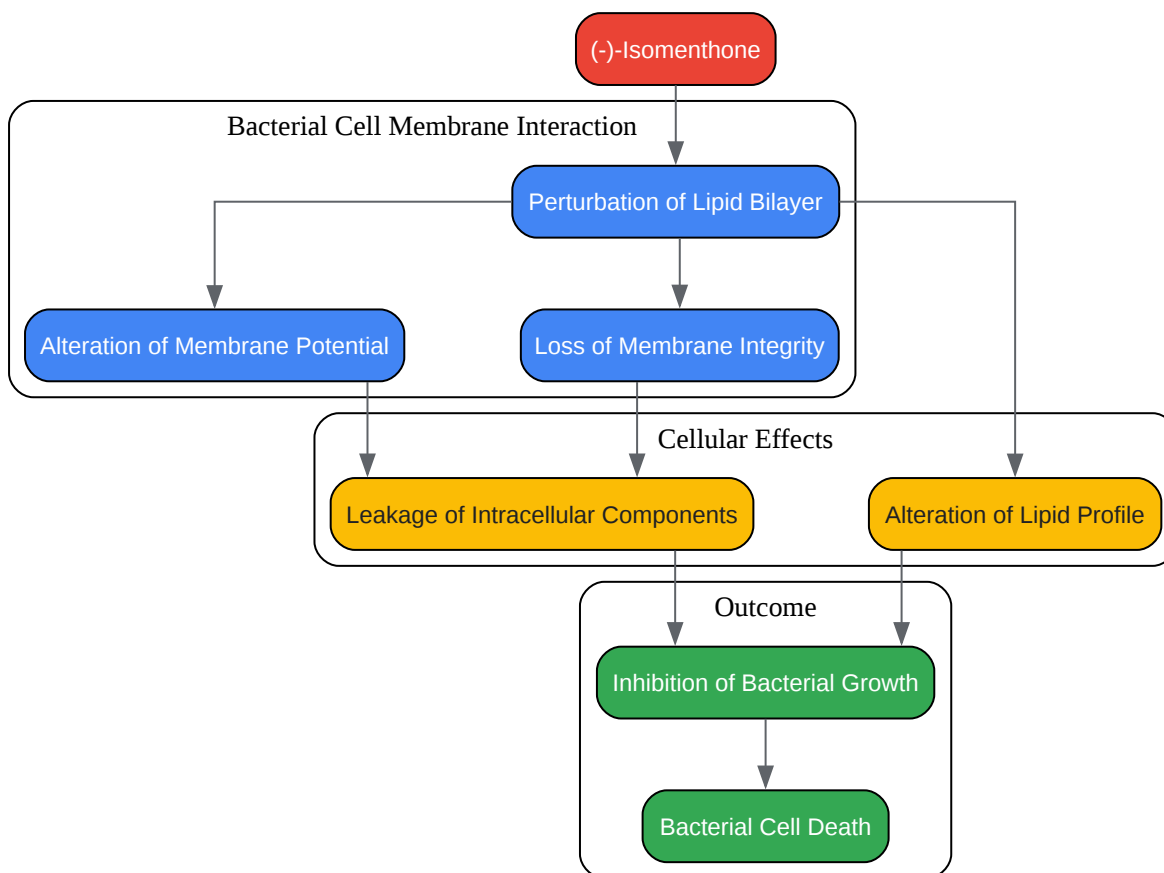
### Isothermal Shake-Flask Method

- Preparation of Supersaturated Solution: An excess amount of **(-)-isomenthone** is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial or flask.<sup>[5]</sup> The container is then placed in a constant-temperature water bath or incubator and agitated using a shaker or magnetic stirrer.<sup>[6]</sup>

- **Equilibration:** The mixture is agitated for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is reached.<sup>[6]</sup> This can take several hours to days, and preliminary experiments are often conducted to determine the necessary equilibration time.<sup>[5]</sup>
- **Phase Separation:** Once equilibrium is achieved, the agitation is stopped, and the undissolved excess of **(-)-isomenthone** is allowed to settle.<sup>[5]</sup> The saturated solution is then carefully separated from the solid material. This can be accomplished by centrifugation followed by decantation of the supernatant or by filtering the solution through a syringe filter (e.g., 0.45  $\mu\text{m}$  pore size).<sup>[7]</sup>
- **Concentration Analysis:** The concentration of **(-)-isomenthone** in the clear, saturated solution is then determined using a suitable analytical technique. Common methods for the analysis of terpenes and terpenoids include Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID).<sup>[8][9]</sup> A calibration curve is prepared using standard solutions of **(-)-isomenthone** of known concentrations to quantify the amount in the saturated sample.
- **Data Reporting:** The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) or as a mole fraction at the specified temperature.

## Visualizations

The following diagrams illustrate a relevant experimental workflow and a proposed mechanism of action for isomenthone.



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